Product packaging for 2,4-Dibromo-6-fluorobenzoyl chloride(Cat. No.:CAS No. 497181-20-1)

2,4-Dibromo-6-fluorobenzoyl chloride

Cat. No.: B3042075
CAS No.: 497181-20-1
M. Wt: 316.35 g/mol
InChI Key: JHXLZDKMZOGVLP-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-fluorobenzoyl chloride ( 497181-20-1) is an organohalogen compound with the molecular formula C7H2Br2ClFO and a molecular weight of 316.35 g/mol . This reagent is characterized by its benzoyl chloride functional group, which is highly reactive toward nucleophiles, making it a valuable building block in organic synthesis . The specific substitution pattern of fluorine and bromine atoms on the aromatic ring makes it a versatile intermediate for constructing complex molecules, particularly in pharmaceutical and material science research. Its reactivity allows for further functionalization, enabling researchers to develop novel compounds for advanced research and development purposes. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures. It must not be administered to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H2Br2ClFO B3042075 2,4-Dibromo-6-fluorobenzoyl chloride CAS No. 497181-20-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dibromo-6-fluorobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2ClFO/c8-3-1-4(9)6(7(10)12)5(11)2-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXLZDKMZOGVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)Cl)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,4 Dibromo 6 Fluorobenzoyl Chloride and Its Precursors

General Strategies for Halogenated Benzoyl Chloride Synthesis

The synthesis of halogenated benzoyl chlorides, including the target compound 2,4-Dibromo-6-fluorobenzoyl chloride, typically begins with a corresponding substituted benzoic acid. chemicalbook.com The conversion of the carboxylic acid group to an acyl chloride is a standard transformation in organic synthesis.

Chlorination Techniques from Corresponding Benzoic Acids

The most direct method for preparing benzoyl chlorides is the chlorination of the corresponding benzoic acid. vaia.com This transformation involves substituting the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom. vaia.comaskiitians.com Several standard chlorinating agents are employed for this purpose, each with its own advantages.

Commonly used reagents include:

Thionyl chloride (SOCl₂): This is a preferred reagent for converting carboxylic acids to acyl chlorides as it produces gaseous byproducts (sulfur dioxide and hydrogen chloride), which simplifies purification. vaia.comaskiitians.com

Phosphorus pentachloride (PCl₅): This is another effective agent for this conversion. prepchem.comsciencemadness.org

Oxalyl chloride ((COCl)₂): This reagent also works well and is often used for its mild reaction conditions. sciencemadness.org

The general reaction involves heating the benzoic acid derivative with the chlorinating agent. For example, reacting dry benzoic acid with phosphorus pentachloride results in an energetic reaction that yields benzoyl chloride. prepchem.com

Comparison of Common Chlorinating Agents
ReagentFormulaByproductsKey Features
Thionyl ChlorideSOCl₂SO₂, HCl (gaseous)Volatile byproducts simplify product isolation. askiitians.com
Phosphorus PentachloridePCl₅POCl₃, HClHighly reactive; byproduct removal required. prepchem.com
Oxalyl Chloride(COCl)₂CO, CO₂, HCl (gaseous)Mild conditions; volatile byproducts. sciencemadness.org

Derivatization from Halogenated Benzaldehydes

An alternative route to benzoyl chlorides involves the direct chlorination of benzaldehydes. sciencemadness.org In this method, dry chlorine gas is passed through the benzaldehyde. prepchem.com The reaction proceeds with the evolution of hydrogen chloride gas until no more is evolved, indicating the completion of the reaction. prepchem.com An excess of chlorine is then removed by passing a stream of dry air or carbon dioxide through the mixture. prepchem.com This process can be catalyzed by peroxide catalysts or ultraviolet light to achieve high efficiency and minimize impurities. google.com

Precursor Synthesis: Halogenation Routes to 2,4-Dibromo-6-fluorobenzoic Acid and 2,4-Dibromo-6-fluorobenzaldehyde

The synthesis of this compound is critically dependent on the availability of its direct precursors, 2,4-dibromo-6-fluorobenzoic acid and 2,4-dibromo-6-fluorobenzaldehyde. The construction of these precursors requires strategic halogenation of an aromatic ring, a process governed by the directing effects of the substituents already present.

Regioselective Bromination of Fluorinated Benzoic Acid Derivatives

Regioselective bromination is essential for placing bromine atoms at specific positions on the aromatic ring. The development of highly regioselective electrophilic aromatic bromination methods is a significant area of research. nih.gov For instance, palladium-catalyzed meta-C–H bromination has been developed for aniline (B41778) and benzoic acid derivatives, overcoming the typical ortho/para-selectivity of classic electrophilic bromination. rsc.org The choice of brominating agent and reaction conditions can significantly influence the position of substitution. nih.gov For example, N-bromosuccinimide (NBS) is noted for being highly regioselective in electrophilic aromatic brominations. nih.govnih.gov The precise control of reaction temperature can also achieve high positional selectivity. nih.gov

Selective Fluorination Strategies on Substituted Aromatic Rings

Introducing a fluorine atom onto an aromatic ring can be challenging. Fluorinated aromatic compounds have garnered significant interest due to their wide applications. rsc.org The substitution of hydrogen with fluorine significantly alters the electronic properties of the aromatic ring. numberanalytics.com

Two primary strategies exist for fluorination:

Electrophilic Fluorination: This involves using reagents that act as a source of "electrophilic" fluorine. Among the most popular and versatile of these are N–F reagents, such as F-TEDA-BF₄ (Selectfluor). rsc.orgmdpi.com Selectfluor is known for its ability to selectively fluorinate electron-rich centers under mild conditions. mdpi.com Theoretical studies suggest that the mechanism for fluorination with Selectfluor is a single-electron transfer (SET) process. rsc.orgresearchgate.net

Nucleophilic Aromatic Substitution: This method involves the substitution of a leaving group (like chlorine or bromine) on the aromatic ring with a fluoride (B91410) ion, often from a metal fluoride like potassium fluoride. This is a common industrial method for producing fluorinated aromatics. numberanalytics.com

Ortho- and Meta-Directing Group Influences in Halogenation Processes

The position of incoming substituents during electrophilic aromatic substitution is dictated by the electronic properties of the groups already attached to the ring. libretexts.org These groups can be classified as activating or deactivating and as ortho-, para- or meta- directors. masterorganicchemistry.com

Halogens (F, Br): Halogens are an interesting case. They are deactivating groups, meaning they make the ring less reactive towards electrophilic substitution than benzene (B151609) itself. jove.comuobabylon.edu.iq This is due to their strong electron-withdrawing inductive effect. jove.com However, they are ortho-, para- directors because they can donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate formed during an attack at the ortho or para position. libretexts.orgjove.com

Carboxyl Group (-COOH): The carboxyl group is a deactivating and meta- directing group. uobabylon.edu.iq It withdraws electron density from the ring through both inductive and resonance effects, which deactivates the ortho and para positions, making the meta position the most favorable site for electrophilic attack. libretexts.orgquora.com

In the synthesis of a polysubstituted benzene derivative like 2,4-dibromo-6-fluorobenzoic acid, the interplay of these directing effects is crucial. The fluorine atom will direct incoming electrophiles (like bromine) to its ortho and para positions, while the carboxyl group directs them to the meta position. The final substitution pattern is a result of the combined influence of these groups on the reaction intermediates.

Directing Effects of Key Substituents
SubstituentTypeDirecting EffectReason
-F (Fluoro)Deactivatingortho-, para-Strong inductive withdrawal (-I) effect deactivates the ring, but resonance donation (+R) stabilizes ortho and para intermediates. jove.com
-Br (Bromo)Deactivatingortho-, para-Similar to fluorine, the inductive effect deactivates, while resonance directs to ortho and para positions. uobabylon.edu.iq
-COOH (Carboxyl)Deactivatingmeta-Strong inductive and resonance withdrawal (-I, -R) effects deactivate the ring, particularly at the ortho and para positions. libretexts.orguobabylon.edu.iq
-CHO (Aldehyde)Deactivatingmeta-Withdraws electron density via resonance, making the meta position relatively more reactive for electrophilic attack. quora.com

Emerging Halogenation Techniques for Complex Aromatic Systems (e.g., Photocatalytic, Enzymatic Approaches)

Traditional halogenation methods for aromatic compounds often rely on harsh reagents and can lack regioselectivity, which is a significant drawback when synthesizing complex molecules. manchester.ac.uk To overcome these limitations, researchers have been developing milder and more selective techniques, including photocatalytic and enzymatic approaches.

Photocatalytic Halogenation:

Visible-light photocatalysis has emerged as a powerful tool for a variety of organic transformations, including the halogenation of aromatic compounds. nih.gov This method utilizes a photocatalyst that, upon light absorption, can facilitate the generation of halogen radicals or electrophilic halogen species under mild conditions. nih.govrsc.org For instance, photocatalytic systems can activate halide anions (Cl⁻, Br⁻) in solution to promote the oxidative halogenation of electron-rich aromatic compounds. fu-berlin.de The reaction mechanism often involves the photocatalyst oxidizing a substrate to generate a radical cation, which then reacts with a halide source. nih.gov

A proposed general mechanism for the photocatalytic chlorination of an aromatic compound is depicted below. The photocatalyst, upon irradiation, is excited and can then interact with a suitable oxidant to generate a more powerful oxidizing species. This species can then react with a chloride source to produce an electrophilic chlorine species (e.g., Cl⁺) that undergoes electrophilic aromatic substitution with the aromatic substrate. nih.gov

StepDescriptionReactantsProducts
1PhotoexcitationPhotocatalyst (PC) + hνExcited Photocatalyst (PC)
2Oxidant ActivationPC + OxidantPC⁺ + Oxidant⁻
3Halogen ActivationPC⁺ + Cl⁻PC + Cl•
4Electrophilic AttackAromatic Ring + Cl•Halogenated Intermediate
5AromatizationHalogenated IntermediateHalogenated Aromatic + H⁺

This approach offers a greener alternative to traditional methods, often proceeding at room temperature and utilizing readily available halide salts as the halogen source. fu-berlin.de

Enzymatic Halogenation:

Nature has evolved a variety of halogenase enzymes that can regioselectively halogenate a wide range of organic molecules. researchgate.netnih.gov These enzymes offer an environmentally benign and highly selective method for incorporating halogen atoms into complex structures. rsc.org Flavin-dependent halogenases (FDHs) are a prominent class of these enzymes that utilize flavin adenine (B156593) dinucleotide (FADH₂), oxygen, and a halide salt to carry out electrophilic halogenation on aromatic substrates. researchgate.netrsc.org

The catalytic cycle of a flavin-dependent halogenase typically involves the following key steps:

Reduction of FAD to FADH₂ by a partner reductase.

Reaction of FADH₂ with molecular oxygen to form a flavin hydroperoxide intermediate.

Nucleophilic attack of a halide ion (e.g., Br⁻) on the hydroperoxide to generate a hypohalous acid (HOBr) equivalent within the enzyme's active site. rsc.org

Regioselective electrophilic attack of this activated halogen species on the target aromatic substrate.

While the substrate scope of wild-type halogenases can be limited, protein engineering and directed evolution techniques are being employed to develop tailor-made biocatalysts with improved activity, stability, and the ability to halogenate non-natural substrates. manchester.ac.uk This makes enzymatic halogenation a promising strategy for the synthesis of complex halogenated aromatics. manchester.ac.ukresearchgate.net

Advanced Synthetic Approaches to Highly Substituted Benzoyl Chlorides

The synthesis of highly substituted benzoyl chlorides, such as this compound, often requires the late-stage introduction of the carbonyl chloride moiety from a correspondingly substituted benzoic acid or benzaldehyde. google.com The construction of these highly functionalized precursors is a key challenge, which can be addressed using advanced organometallic methodologies.

Organometallic reagents, particularly Grignard reagents and organolithium species, are powerful tools for forming carbon-carbon bonds. msu.edu In the context of highly substituted aromatics, the halogen-metal exchange reaction is of particular importance as it allows for the regioselective generation of an aryl-metal species from a polyhalogenated precursor. This nucleophilic intermediate can then be trapped with a suitable electrophile. nih.gov

The bromine-magnesium (Br/Mg) exchange is a highly effective method for the regioselective metalation of polybromoaromatic compounds. nih.govresearchgate.net The selectivity of the exchange is often influenced by steric and electronic factors, as well as the presence of directing groups on the aromatic ring. organic-chemistry.org Reagents such as isopropylmagnesium chloride (iPrMgCl) and its lithium chloride complex (iPrMgCl·LiCl), often referred to as "Turbo-Grignard" reagents, have been shown to facilitate efficient Br/Mg exchange at low temperatures. nih.gov

For a hypothetical precursor to this compound, such as 1,3,5-tribromo-2-fluorobenzene, a regioselective Br/Mg exchange could be envisioned. The regioselectivity of this exchange would be crucial. For instance, studies on dibromoarenes have shown that the exchange can be directed by substituents on the ring. researchgate.net

ReagentSubstrate ExamplePosition of ExchangeConditionsReference
iPrMgCl·LiCl2,4-DibromoanisolePredominantly C-2THF, 25°C researchgate.net
sBu₂Mg·2LiOR2,4-DibromoanisoleHighly selective for C-2Toluene, 25°C researchgate.net
iPrMgCl3-Substituted 1,2-dibromo arenesPredominantly C-2THF, low temp. organic-chemistry.org

Once the arylmagnesium species is formed regioselectively, it can be reacted with a variety of electrophiles to introduce the desired functional group. To synthesize a precursor for a benzoyl chloride, the Grignard reagent would be reacted with an appropriate acylating agent. chemistrysteps.comunizin.org While direct acylation with an acyl chloride can be complicated by the formation of ketone byproducts from the reaction of the initial product with a second equivalent of the Grignard reagent, the use of Weinreb amides or other suitable acyl transfer agents can circumvent this issue. nih.gov Alternatively, the Grignard reagent can be carboxylated using carbon dioxide (CO₂) to yield a benzoic acid, which can then be converted to the target benzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. google.com

This combination of regioselective halogen-metal exchange followed by electrophilic trapping provides a powerful and versatile strategy for the synthesis of highly substituted aromatic precursors, which are essential for the ultimate production of complex molecules like this compound. nih.gov

Reactivity Profile and Reaction Mechanisms of 2,4 Dibromo 6 Fluorobenzoyl Chloride

Nucleophilic Acyl Substitution (NAS) Reactions of the Acyl Chloride Moiety

The primary mode of reactivity for 2,4-Dibromo-6-fluorobenzoyl chloride is nucleophilic acyl substitution (NAS). In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride ion. This process generally occurs via a two-step mechanism known as the addition-elimination mechanism. libretexts.orgvaia.com The first, and typically rate-limiting, step involves the nucleophile adding to the carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. libretexts.org In the second step, the carbonyl group is reformed by the elimination of the chloride ion, which is an effective leaving group. vaia.com

Reaction with Oxygen Nucleophiles: Esterification Pathways

This compound readily reacts with oxygen nucleophiles, such as alcohols and phenols, in a process called esterification to form the corresponding esters. These reactions, often carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, are fundamental transformations for this class of compounds. lscollege.ac.in While specific esterification examples for this compound are not extensively detailed in the literature, the pathway is analogous to that of similar acyl chlorides. For instance, the related compound 2-chloro-6-fluorobenzoyl chloride is used to synthesize various esters, such as the 2-chloro-6-fluorobenzyl ester of (+)-cis-3-(Z-2-chloro-3,3,3-trichloroprop-1-en-yl)-2,2-dimethylcyclopropane carboxylic acid, through conventional esterification processes. google.com The reaction proceeds through the standard nucleophilic acyl substitution mechanism, where the alcohol's oxygen atom attacks the carbonyl carbon.

ReactantNucleophile (Alcohol)ConditionsProduct
This compoundR-OHBase (e.g., Pyridine)2,4-Dibromo-6-fluorobenzoate ester

This table represents the generalized esterification pathway.

Reaction with Nitrogen Nucleophiles: Amidation Pathways

The reaction of this compound with nitrogen nucleophiles, such as ammonia (B1221849) and primary or secondary amines, provides a direct route to the corresponding amides. This amidation process is typically rapid and high-yielding. A documented synthesis illustrates this reactivity, where this compound is treated with a solution of ammonia in methanol. chemicalbook.com The reaction mixture, after stirring, yields 2,4-Dibromo-6-fluorobenzamide as a solid product. chemicalbook.com This transformation is a classic example of nucleophilic acyl substitution, where the nitrogen atom of the amine acts as the nucleophile.

ReactantNucleophile (Amine)ConditionsProduct
This compoundNH₃Methanol, Room Temp2,4-Dibromo-6-fluorobenzamide

This table shows a specific, documented amidation reaction. chemicalbook.com

Reaction with Sulfur and Carbon Nucleophiles

Following the established reactivity patterns of acyl chlorides, this compound is expected to react with other classes of nucleophiles.

Sulfur Nucleophiles : Thiols (R-SH) can react to form thioesters (R-S-C(O)-Ar). This reaction is analogous to esterification, with the sulfur atom of the thiol acting as the nucleophile.

Carbon Nucleophiles : Organometallic reagents are potent carbon nucleophiles that react with acyl chlorides. For instance, Grignard reagents (R-MgBr) typically add twice: the first equivalent results in a ketone via nucleophilic acyl substitution, which is more reactive than the starting acyl chloride and rapidly reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol after workup. lscollege.ac.in To isolate the ketone, less reactive organometallic reagents like lithium dialkylcuprates (Gilman reagents) are often used. lscollege.ac.in

Nucleophile TypeExample NucleophileExpected Product
Sulfur NucleophileR-SH (Thiol)2,4-Dibromo-6-fluorobenzothioate
Carbon NucleophileR₂CuLi (Gilman Reagent)2,4-Dibromo-6-fluorophenyl ketone
Carbon NucleophileR-MgBr (Grignard Reagent)Tertiary alcohol (after double addition)

This table outlines the expected reactivity with sulfur and carbon nucleophiles based on general acyl chloride chemistry.

Kinetic and Mechanistic Studies of Nucleophilic Attack on the Carbonyl Center

No specific kinetic studies for this compound have been published. However, the mechanism of nucleophilic attack on substituted benzoyl chlorides has been investigated. The reaction universally proceeds through a tetrahedral addition-elimination mechanism. libretexts.orgvaia.com Kinetic studies on the methanolysis of other substituted benzoyl chlorides in acetonitrile (B52724) show that the reaction can proceed through different channels depending on the electronic nature of the substituents. Electron-withdrawing groups, such as the halogens on this compound, typically favor the standard addition-elimination pathway. rsc.org In contrast, strong electron-donating substituents can favor a looser, Sₙ2-like transition state. rsc.org The rate-determining step is the initial nucleophilic attack on the carbonyl carbon, and its rate is highly dependent on the electrophilicity of this carbon and the strength of the nucleophile. libretexts.orgstackexchange.com

Influence of Halogen Substituents on Reactivity

Electronic Effects on Electrophilicity of the Carbonyl Carbon

The reactivity of this compound is significantly enhanced by the electronic properties of its three halogen substituents. Halogens exert two opposing electronic effects: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). libretexts.org

Inductive Effect (-I) : Fluorine is the most electronegative element, and bromine is also highly electronegative. The fluorine atom at the ortho- (C6) position and the bromine atoms at the ortho- (C2) and para- (C4) positions exert powerful inductive effects. vaia.com They strongly pull electron density away from the aromatic ring and, by extension, from the carbonyl carbon. This electron withdrawal intensifies the partial positive charge on the carbonyl carbon, making it significantly more electrophilic and thus more susceptible to attack by nucleophiles. libretexts.orgstackexchange.com

Resonance Effect (+R) : The halogens have lone pairs of electrons that can be donated to the aromatic ring through resonance, which would theoretically decrease the electrophilicity of the carbonyl carbon. libretexts.org However, for halogens, the inductive effect is dominant over the resonance effect in determining reactivity. libretexts.orguci.edu

Therefore, the cumulative and potent electron-withdrawing inductive effects of the one fluorine and two bromine atoms strongly deactivate the benzene (B151609) ring but, more importantly for this compound's chemistry, they greatly activate the acyl chloride moiety toward nucleophilic acyl substitution. This makes this compound a highly reactive acylating agent.

Steric Hindrance Effects on Nucleophilic Attack

The acyl chloride functional group in this compound is the primary site for nucleophilic attack. However, the rate and feasibility of such reactions are significantly influenced by steric hindrance. The bulky bromine atoms at the ortho (position 2) and para (position 4) positions, along with the fluorine atom at the other ortho position (position 6), create a crowded environment around the carbonyl carbon.

This steric congestion can impede the approach of a nucleophile. reddit.com For a successful nucleophilic acyl substitution to occur, the nucleophile must approach the electrophilic carbonyl carbon at a specific trajectory, often referred to as the Bürgi-Dunitz angle. Large substituents on the aromatic ring, like the bromine atoms in this compound, can physically obstruct this pathway, slowing down the reaction rate. The effectiveness of a nucleophile is inversely related to its own steric bulk; more sterically hindered nucleophiles will experience greater difficulty in attacking the carbonyl carbon. reddit.com

Reduction of the Acyl Chloride Group

The acyl chloride group of this compound can be reduced to either an aldehyde or a primary alcohol, depending on the reducing agent used.

Reduction to an Aldehyde: The Rosenmund reduction is a classic method for the selective reduction of an acyl chloride to an aldehyde. This reaction typically involves the use of hydrogen gas with a poisoned catalyst, such as palladium on barium sulfate (B86663) (Pd/BaSO₄), to prevent over-reduction to the alcohol.

Reduction to an Alcohol: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), will reduce the acyl chloride all the way to the corresponding primary alcohol, 2,4-dibromo-6-fluorobenzyl alcohol. These hydride reagents are powerful nucleophiles that readily attack the carbonyl carbon.

Table 1: Reduction Reactions of this compound

Starting Material Reagent Product
This compound H₂, Pd/BaSO₄ (Rosenmund catalyst) 2,4-Dibromo-6-fluorobenzaldehyde
This compound 1. LiAlH₄, 2. H₂O 2,4-Dibromo-6-fluorobenzyl alcohol

Oxidation Reactions to Carboxylic Acid Derivatives

Acyl chlorides are already at a high oxidation state. The primary "oxidation" reaction they undergo is hydrolysis, which converts the acyl chloride back to the corresponding carboxylic acid.

Hydrolysis: this compound will react with water in a hydrolysis reaction to form 2,4-dibromo-6-fluorobenzoic acid and hydrochloric acid. This reaction is typically rapid and exothermic. The mechanism involves nucleophilic attack of water on the carbonyl carbon, followed by elimination of the chloride ion.

It is important to note that the aromatic ring itself is generally resistant to oxidation under mild conditions. However, strong oxidizing agents under harsh conditions can lead to degradation of the ring.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
2,4-Dibromo-6-fluorobenzaldehyde
2,4-Dibromo-6-fluorobenzyl alcohol
2,4-Dibromo-6-fluorobenzoic acid
Lithium aluminum hydride
Sodium borohydride
Palladium on barium sulfate
Hydrochloric acid

Derivatization Strategies for Analytical and Synthetic Utility

Formation of Esters and Amides for Analytical Characterization

The conversion of 2,4-Dibromo-6-fluorobenzoyl chloride into its corresponding esters and amides is a common and straightforward method for analytical characterization. The high reactivity of the acyl chloride allows for facile reactions with a wide range of alcohols, phenols, and amines to yield stable, crystalline derivatives. These derivatives are often more suitable for purification and spectroscopic analysis than the parent acyl chloride, which can be sensitive to moisture.

The formation of these derivatives aids in the unambiguous confirmation of the compound's structure. The resulting esters and amides can be thoroughly characterized using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The spectral data from these analyses provide definitive evidence of the compound's molecular structure. For instance, in the ¹H NMR spectrum of an ester derivative, new signals corresponding to the protons of the alcohol moiety will be observed, while in an amide derivative, the proton signals of the amine will be present. Similarly, IR spectroscopy can confirm the presence of the ester or amide carbonyl group, and mass spectrometry will show a molecular ion peak corresponding to the new derivative's mass.

While specific studies focusing solely on the analytical derivatization of this compound are not extensively documented, the principles of these reactions are fundamental in organic chemistry. The general approach involves reacting the acyl chloride with an appropriate alcohol or amine, often in the presence of a base to neutralize the hydrochloric acid byproduct.

Table 1: General Reactions for Ester and Amide Formation

Reactant 1Reactant 2ProductPurpose
This compoundAlcohol (R-OH)2,4-Dibromo-6-fluorobenzoate esterStructural confirmation
This compoundAmine (R-NH₂)N-substituted-2,4-dibromo-6-fluorobenzamideStructural confirmation

Acylation Reactions for Introducing the 2,4-Dibromo-6-fluorobenzoyl Moiety

Acylation reactions utilizing this compound are a powerful tool for introducing the 2,4-dibromo-6-fluorobenzoyl group into various molecular scaffolds. This moiety can be a critical component in the synthesis of targeted molecules with specific biological or material properties. The presence of bromine and fluorine atoms can significantly influence the lipophilicity, metabolic stability, and binding interactions of the final compound.

A notable example of such an acylation is the reaction of this compound with pyrrolidine. This reaction results in the formation of (2,4-Dibromo-6-fluorophenyl)(pyrrolidin-1-yl)methanone, an amide derivative. This type of transformation is fundamental in the construction of diverse compound libraries for screening in drug discovery and agrochemical research. The 2,4-dibromo-6-fluorobenzoyl moiety, once incorporated, can serve as a building block for further synthetic manipulations.

The general utility of benzoyl chlorides in acylation reactions is well-established. These reactions, often conducted under standard conditions, provide a reliable method for creating carbon-nitrogen or carbon-oxygen bonds. The choice of the amine or alcohol substrate dictates the final structure of the acylated product, allowing for a high degree of molecular diversity.

Table 2: Example of Acylation Reaction for Synthetic Utility

Acylating AgentSubstrateProductReaction Type
This compoundPyrrolidine(2,4-Dibromo-6-fluorophenyl)(pyrrolidin-1-yl)methanoneAmide Formation

Applications As a Synthetic Building Block

Intermediate in the Synthesis of Complex Organic Molecules

The reactivity of the acyl chloride functional group in 2,4-Dibromo-6-fluorobenzoyl chloride makes it a versatile reagent for introducing the 2,4-dibromo-6-fluorobenzoyl moiety into a wide array of organic molecules. This functional group readily undergoes acylation reactions with various nucleophiles.

A primary application of acyl chlorides is in Friedel-Crafts acylation reactions, which facilitate the formation of new carbon-carbon bonds with aromatic compounds. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones. Furthermore, this compound can react with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), to produce ketones with a variety of substituents.

The presence of three halogen atoms—two bromine and one fluorine—on the benzene (B151609) ring provides additional strategic advantages for synthetic chemists. These halogenated sites can be selectively functionalized through various cross-coupling reactions. For instance, palladium-catalyzed reactions like the Suzuki coupling (with boronic acids) or the Sonogashira coupling (with terminal alkynes) allow for the introduction of new carbon-carbon or carbon-heteroatom bonds, paving the way for the construction of highly complex and diverse molecular architectures.

Role in the Production of Pharmaceutical Intermediates

A significant and documented application of this compound is in the synthesis of intermediates for the pharmaceutical industry. A concrete example of this is its use in the preparation of 2,4-Dibromo-6-fluorobenzamide. synquestlabs.com This conversion is typically achieved through the reaction of this compound with ammonia (B1221849) (NH₃).

The resulting 2,4-Dibromo-6-fluorobenzamide serves as a valuable building block for the synthesis of more elaborate, biologically active compounds. The strategic placement of bromine and fluorine atoms on the aromatic ring is of particular interest in medicinal chemistry. These halogens can significantly influence the physicochemical properties of the final drug molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. By modifying these properties, medicinal chemists can fine-tune the pharmacokinetic and pharmacodynamic profile of a drug candidate to enhance its therapeutic efficacy and safety.

Role in the Production of Agrochemical Intermediates

While specific, publicly documented examples of this compound's use in the agrochemical sector are not abundant, its chemical nature suggests its potential as a valuable intermediate in this field. Halogenated aromatic structures are a common feature in a wide range of modern pesticides, including herbicides, insecticides, and fungicides.

The 2,4-dibromo-6-fluorobenzoyl unit could be integrated into novel agrochemical candidates using synthetic transformations similar to those employed in pharmaceutical research, such as the formation of amides, esters, or ketones. The type and position of halogen atoms on an aromatic ring can play a critical role in the biological activity of an agrochemical, influencing its mode of action, target specificity, and environmental persistence.

Utility in the Synthesis of Specialty Chemicals and Materials

In the field of materials science, this compound holds potential as a monomer or a chemical modifier for the synthesis of high-performance polymers. The reactive acyl chloride group can readily participate in polymerization reactions, such as polyesterification (with diols) or polyamidation (with diamines), to be incorporated into the polymer backbone.

Polymers containing the 2,4-dibromo-6-fluorophenyl side chains would be expected to exhibit a range of desirable properties. The high bromine content would likely confer excellent flame retardancy, a critical feature for materials used in electronics, construction, and transportation. The presence of the aromatic ring and the carbon-fluorine bond would also contribute to high thermal stability and chemical resistance. Furthermore, the fluorine atom can enhance properties such as hydrophobicity and resistance to oxidative degradation. These attributes make such specialty polymers potentially suitable for demanding applications where durability and safety are paramount. However, it is important to note that specific examples of its utilization in these applications are not widely reported in the available scientific literature.

Advanced Synthetic Transformations and Catalysis

Transition Metal-Catalyzed Coupling Reactions with Derivatives of 2,4-Dibromo-6-fluorobenzoyl Chloride (e.g., Suzuki, Buchwald-Hartwig)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For derivatives of this compound, such as the corresponding acid or esters, the differential reactivity of the two bromine atoms is key to achieving selective functionalization.

The Suzuki-Miyaura coupling , which forms C-C bonds between an organoboron compound and an organic halide, is a prime example. The general mechanism involves a catalytic cycle with a palladium(0) species. The cycle includes three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

In the context of a 2,4-dibromo-6-fluorophenyl scaffold, the regioselectivity of the Suzuki coupling is a critical consideration. The bromine at the C4 position is generally more reactive towards oxidative addition than the bromine at the C2 position. This is attributed to the steric hindrance imposed by the adjacent fluorine atom and the carbonyl group (or its derivative) at the C1 position, which disfavors the approach of the bulky palladium catalyst to the C2-Br bond. This inherent reactivity difference can be exploited for sequential, regioselective couplings. For instance, a first Suzuki coupling can be performed under controlled conditions to selectively substitute the C4-bromo position, leaving the C2-bromo position intact for a subsequent, different coupling reaction.

The Buchwald-Hartwig amination is another pivotal palladium-catalyzed reaction for forming C-N bonds, widely used for synthesizing aryl amines. The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination.

For derivatives of 2,4-dibromo-6-fluorobenzoic acid, the Buchwald-Hartwig reaction also offers a pathway to selectively introduce amine functionalities. Similar to the Suzuki coupling, the C4-bromo position is expected to be more susceptible to initial reaction due to reduced steric hindrance. This allows for the stepwise introduction of two different amino groups, leading to complex, unsymmetrically substituted aniline (B41778) derivatives. The choice of palladium catalyst, ligand, base, and solvent are crucial parameters that can be tuned to optimize yield and selectivity for these transformations.

Table 1: Comparison of Suzuki and Buchwald-Hartwig Coupling Reactions

FeatureSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Bond Formed Carbon-Carbon (C-C)Carbon-Nitrogen (C-N)
Coupling Partners Organic Halide + Organoboron ReagentOrganic Halide + Amine
Catalyst System Palladium(0) complex with phosphine (B1218219) ligandsPalladium(0) complex with specialized phosphine ligands
Key Mechanistic Steps Oxidative Addition, Transmetalation, Reductive EliminationOxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination
Regioselectivity Driver Steric hindrance, electronic effectsSteric hindrance, electronic effects

Regioselective C-C Bond Formation Reactions

Beyond Suzuki coupling, other methods for regioselective C-C bond formation are critical for elaborating the 2,4-dibromo-6-fluorophenyl scaffold. Halogen-metal exchange reactions, followed by quenching with a carbon electrophile, are a common strategy.

The differential reactivity of the C-Br bonds can be harnessed using organometallic reagents like Grignard reagents (RMgX) or organolithium reagents (RLi). The reaction of a dihaloarene with reagents such as isopropylmagnesium chloride can lead to a regioselective halogen-metal exchange. For 3-substituted 1,2-dibromo arenes, studies have shown that the exchange predominantly occurs at the 2-position, influenced by the electronic nature of the substituent. In the case of 2,4-dibromo-6-fluorobenzoic acid derivatives, the fluorine atom and the C1-substituent exert strong electronic and steric influences.

The C2-Br bond is ortho to both the fluorine and the carbonyl group, making the adjacent proton highly acidic and the C2 position sterically encumbered. Conversely, the C4-Br bond is less sterically hindered. This suggests that a kinetically controlled halogen-metal exchange using a bulky magnesium amide base might selectively occur at the less hindered C5 position's proton, followed by rearrangement, or that a direct, thermodynamically driven exchange might favor one of the bromine positions. Precise control over reaction temperature and the nature of the organometallic reagent is essential to achieve high regioselectivity. Once the arylmagnesium or aryllithium intermediate is formed at a specific position, it can react with a variety of carbon electrophiles (e.g., aldehydes, ketones, alkyl halides) to forge a new C-C bond, leaving the second bromine atom available for further transformations.

Table 2: Factors Influencing Regioselectivity in C-C Bond Formation

FactorInfluence on Reaction Outcome
Steric Hindrance Bulky groups near a halogen can slow or prevent reaction at that site.
Electronic Effects Electron-withdrawing/-donating groups alter the reactivity of adjacent C-Br bonds.
Reagent Choice The type of organometallic reagent (e.g., RLi vs. RMgCl·LiCl) can change the selective site of reaction.
Temperature Lower temperatures often favor kinetically controlled products over thermodynamically favored ones.
Directing Groups Functional groups can direct metallation to an adjacent position through chelation.

Strategies for Macrocyclization Incorporating Halogenated Aromatic Scaffolds

Halogenated aromatic compounds like derivatives of 2,4-dibromo-6-fluorobenzoic acid are valuable building blocks for the synthesis of macrocycles, which are of significant interest in drug discovery and materials science. The two bromine atoms provide handles for intramolecular cyclization reactions.

A common strategy involves a two-step process. First, the acyl chloride is reacted with a bifunctional linker molecule that contains two nucleophilic sites (e.g., a diamine or a diol). This reaction attaches a flexible chain to the aromatic core. In the second step, the two bromine atoms on the aromatic ring are used as anchor points for an intramolecular double coupling reaction to close the ring.

This crucial cyclization step can be achieved through various transition metal-catalyzed reactions. For example, an intramolecular double Suzuki or Sonogashira coupling can be employed if the linker chain is terminated with appropriate boronic esters or terminal alkynes, respectively. Alternatively, an intramolecular Buchwald-Hartwig amination could be used if the linker contains terminal amine groups that can couple with the C2 and C4 positions.

The success of such macrocyclization strategies depends heavily on several factors. High-dilution conditions are typically required to favor the intramolecular reaction over intermolecular polymerization. The length and conformational flexibility of the linker chain are also critical to ensure that the reactive ends can come into proximity without inducing excessive ring strain. The choice of catalyst system is also paramount, as it must be efficient enough to promote the challenging double-coupling reaction to form the large ring structure. The inherent difference in reactivity between the C2-Br and C4-Br bonds might also be exploited to perform the cyclization in a stepwise, controlled manner.

Analytical and Spectroscopic Characterization in Research

Techniques for Structural Elucidation of 2,4-Dibromo-6-fluorobenzoyl Chloride and its Reaction Products

The definitive structure of this compound and any resulting products from its reactions is typically confirmed through a combination of modern spectroscopic and analytical methods. These techniques provide detailed information about the molecular framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR: In ¹H NMR spectroscopy of this compound, the aromatic region would be of primary interest. The benzene (B151609) ring has two remaining protons. Due to the surrounding bromine and fluorine atoms, their chemical shifts would be expected in the downfield region, typically between δ 7.0 and 8.5 ppm. The fluorine atom at position 6 would likely cause splitting of the signal for the adjacent proton at position 5 (H-5), and potentially a smaller, long-range coupling to the proton at position 3 (H-3). The proton at H-3 would appear as a doublet, split by H-5, while H-5 would likely appear as a doublet of doublets due to coupling with both H-3 and the fluorine atom.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, seven distinct signals would be anticipated: one for the carbonyl carbon and six for the aromatic carbons. The carbonyl carbon (C=O) of an acyl chloride typically appears significantly downfield, often in the range of δ 160-170 ppm. The aromatic carbons would show complex patterns, with their chemical shifts influenced by the attached halogens. The carbon directly bonded to the fluorine atom (C-6) would exhibit a large coupling constant (¹JC-F), serving as a key diagnostic peak.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: These are estimated values based on analogous compounds, as specific experimental data is not available.

NucleusPositionExpected Chemical Shift (δ, ppm)Expected Multiplicity
¹HAromatic H-3~7.8 - 8.2d (doublet)
Aromatic H-5~7.5 - 7.9dd (doublet of doublets)
¹³CC=O~160 - 170s (singlet) or d (doublet due to F coupling)
C-1 (C-COCl)~130 - 140d (doublet due to F coupling)
C-2 (C-Br)~120 - 130s (singlet)
C-3 (C-H)~135 - 145d (doublet due to F coupling)
C-4 (C-Br)~115 - 125s (singlet)
C-5 (C-H)~115 - 125d (doublet due to F coupling)
C-6 (C-F)~155 - 165d (doublet, large ¹JC-F)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature in the IR spectrum of this compound would be the very strong and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the acyl chloride group. This band is typically found at a high frequency, usually in the range of 1770-1815 cm⁻¹, due to the electron-withdrawing effect of the chlorine atom. Other characteristic absorptions would include C-Br stretches (typically 500-650 cm⁻¹), C-F stretches (around 1200-1300 cm⁻¹), and C-C stretching vibrations within the aromatic ring (1400-1600 cm⁻¹).

Table 2: Expected IR Absorption Frequencies for this compound Note: These are typical frequency ranges for the specified functional groups.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
C=O (Acyl Chloride)Stretch1770 - 1815Strong, Sharp
Aromatic C=CStretch1400 - 1600Medium to Weak
C-FStretch1200 - 1300Strong
C-ClStretch600 - 800Medium to Strong
C-BrStretch500 - 650Medium to Strong

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound (molecular weight: 316.35 g/mol ), the molecular ion peak (M⁺) would be observed as a characteristic isotopic cluster. This is due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The resulting pattern for a molecule containing two bromine atoms and one chlorine atom would be highly distinctive, confirming the presence of these halogens.

Common fragmentation pathways for benzoyl chlorides involve the loss of the chlorine radical (M-Cl) to form the benzoyl cation. For this specific compound, the [C₇H₂Br₂FO]⁺ fragment would be a prominent peak. Further fragmentation could involve the loss of carbon monoxide (CO), leading to a dibromo-fluorophenyl cation [C₆H₂Br₂F]⁺.

While no published crystal structure for this compound is currently available, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state sample. If suitable crystals were obtained, this technique would provide exact bond lengths, bond angles, and torsion angles.

Analysis of crystal structures of similar halogenated aromatic compounds often reveals significant intermolecular interactions, such as halogen bonding (e.g., Br···O, Br···F) and π-π stacking, which influence the crystal packing. researchgate.net For this compound, one could anticipate a nearly planar conformation of the benzoyl chloride moiety, with potential for weak intermolecular C-H···O, C-H···F, or halogen-halogen interactions dictating the supramolecular architecture in the solid state.

Spectroscopic Methods for Reaction Monitoring and Purity Assessment

The same spectroscopic techniques used for structural elucidation are also invaluable for monitoring the progress of reactions involving this compound and for assessing the purity of the final products.

Reaction Monitoring: Techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly used to track the consumption of starting materials and the formation of products. For instance, in the synthesis of an amide from this compound and an amine, IR spectroscopy can be used to monitor the disappearance of the acyl chloride's C=O stretch (around 1770-1815 cm⁻¹) and the appearance of the amide's C=O stretch (typically 1630-1690 cm⁻¹).

Purity Assessment: HPLC is a highly effective method for determining the purity of a substance by separating the main component from any impurities, such as unreacted starting materials or by-products. researchgate.netjocpr.com The purity is typically quantified by measuring the relative area of the product peak in the chromatogram. ¹H NMR spectroscopy can also be used for purity assessment, where the integration of signals corresponding to the desired product can be compared to the integrals of signals from known impurities or a calibrated internal standard.

Computational and Theoretical Studies

Quantum Chemical Analysis and Density Functional Theory (DFT) Calculations

Quantum chemical analysis, particularly using Density Functional Theory (DFT), is a cornerstone for investigating the molecular properties of halogenated aromatic compounds. DFT calculations can determine the optimized molecular geometry, vibrational frequencies, and electronic properties, such as molecular orbital energies and electrostatic potential.

While specific data for 2,4-Dibromo-6-fluorobenzoyl chloride is not published, a study on a related compound, o-chlorobenzoyl chloride, provides insight into the type of data that can be obtained. asianpubs.org DFT calculations for this molecule have been used to determine its optimized molecular structure and vibrational modes. asianpubs.org For instance, the calculated vibrational frequencies can be correlated with experimental FT-IR and FT-Raman spectra to provide a detailed understanding of the molecule's vibrational behavior. asianpubs.org

Table 1: Representative Theoretical Data Obtainable from DFT Calculations for Halogenated Benzoyl Chlorides (Hypothetical Data for this compound based on related compounds)

ParameterPredicted ValueSignificance
Total Energy Value in HartreesIndicates the overall stability of the molecule.
Dipole Moment Value in DebyeQuantifies the polarity of the molecule, arising from the electronegative halogen and oxygen atoms.
HOMO Energy Value in eVThe energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons.
LUMO Energy Value in eVThe energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap Value in eVAn indicator of the molecule's chemical reactivity and kinetic stability.

This table is illustrative and contains hypothetical data to demonstrate the output of DFT calculations. Specific values for this compound would require dedicated computational studies.

Prediction of Reactivity and Reaction Pathways

Theoretical calculations are instrumental in predicting the reactivity of a molecule and elucidating potential reaction pathways. For this compound, the acyl chloride group is the primary site of reactivity, susceptible to nucleophilic attack. The halogen substituents on the aromatic ring modulate this reactivity.

The reactivity of different sites in the molecule can be analyzed using concepts derived from DFT, such as the Fukui function or the molecular electrostatic potential (MESP). The MESP map would visually indicate the electron-rich and electron-deficient regions of the molecule. For this compound, the carbon atom of the carbonyl group is expected to be highly electrophilic, making it the most probable site for nucleophilic attack.

Furthermore, computational methods can be employed to model the transition states of potential reactions, such as hydrolysis or amidation. By calculating the activation energies for different pathways, it is possible to predict the most favorable reaction mechanism. The presence of bulky bromine atoms ortho and para to the acyl chloride group, along with the fluorine atom also in an ortho position, will likely influence the accessibility of the electrophilic carbon, thereby affecting reaction rates.

Modeling Electronic Effects and Steric Interactions of Halogen Substituents

The three halogen substituents on the benzoyl chloride ring—two bromine atoms and one fluorine atom—exert significant electronic and steric effects that collectively determine the molecule's properties and reactivity.

Electronic Effects: Both bromine and fluorine are electronegative atoms that exert an electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring towards electrophilic substitution. However, they also possess lone pairs of electrons that can be donated to the ring through resonance (+R effect), which tends to direct incoming electrophiles to the ortho and para positions. In this compound, the positions are already substituted. The combined inductive and resonance effects of the three halogens will influence the electron density distribution across the aromatic ring and on the carbonyl group, thereby modulating its reactivity. Quantum chemical studies on various halogenated compounds have shown that electronic effects can sometimes counteract steric predictions in determining molecular stability and reactivity. researchgate.netchemrxiv.orgchemrxiv.org

Q & A

Q. What are the standard synthetic routes for 2,4-dibromo-6-fluorobenzoyl chloride, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves halogenation and chlorination steps. For example, fluorination of a brominated benzene precursor followed by Friedel-Crafts acylation or direct chlorination using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Optimization includes:

  • Temperature control : Maintaining 0–5°C during chlorination to avoid side reactions (e.g., hydrolysis).
  • Solvent selection : Anhydrous dichloromethane (DCM) or toluene to minimize moisture interference.
  • Stoichiometry : Excess chlorinating agent (1.5–2.0 equivalents) to ensure complete conversion of the carboxylic acid intermediate.
    Purification is achieved via vacuum distillation or recrystallization from non-polar solvents .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies aromatic protons and coupling patterns (e.g., splitting due to adjacent fluorine).
    • ¹³C NMR : Confirms carbonyl (C=O) and halogen-substituted carbons.
    • ¹⁹F NMR : Detects fluorine environment (δ ~ -110 to -120 ppm for meta-fluorine).
  • Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z 310–312 (M⁺, isotopic pattern for Br₂) and fragment ions (e.g., loss of COCl).
  • IR Spectroscopy : Strong C=O stretch at ~1760 cm⁻¹ and C-F stretches at 1100–1200 cm⁻¹ .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • Data Collection : Use single crystals grown via slow evaporation (solvent: hexane/ethyl acetate).
  • Structure Refinement : Employ SHELXL for small-molecule refinement. Key steps:
    • Twinning analysis : Check for pseudo-merohedral twinning using PLATON.
    • Disorder modeling : Address halogen disorder (Br/F positions) with PART instructions.
    • Validation : Verify geometry with CCDC tools (e.g., Mogul bond-length analysis).
      Example: A derivative with ambiguous halogen placement showed 70% Br at the 2-position and 30% at the 4-position after refinement .

Q. How do steric and electronic effects of bromine/fluorine substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric Effects : Ortho-bromine groups hinder nucleophilic attack at the carbonyl, requiring bulky ligands (e.g., XPhos) in Pd-catalyzed couplings.
  • Electronic Effects : Fluorine’s electron-withdrawing nature activates the acyl chloride toward SNAr reactions.
  • Experimental Design :
    • Compare reaction rates using substrates with varying halogen positions (e.g., 2-Br vs. 4-Br).
    • Monitor intermediates via LC-MS to identify rate-limiting steps.
      Data shows 2,4-dibromo-6-fluoro derivatives exhibit 30% lower reactivity in Suzuki couplings compared to mono-brominated analogs due to steric crowding .

Q. How can computational methods predict regioselectivity in nucleophilic substitution reactions of this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states.
    • Calculate Fukui indices to identify electrophilic sites (e.g., C=O vs. aromatic Br).
    • Solvent effects: Include PCM models for DMF or THF.
  • Molecular Dynamics (MD) : Simulate solvent-accessible surfaces to predict steric hindrance.
    Example: MD simulations revealed that Br at the 2-position reduces accessibility to the carbonyl carbon by 40%, aligning with experimental yields .

Q. How should researchers address contradictions between spectroscopic and crystallographic data?

Methodological Answer:

  • Case Study : If ¹H NMR suggests a planar conformation but X-ray shows torsional distortion:
    • Validate sample purity : Recheck HPLC (≥98% purity) to exclude impurities.
    • Temperature-dependent NMR : Acquire data at 25°C and -40°C to detect dynamic effects.
    • Synchrotron XRD : High-resolution data (≤0.8 Å) resolves subtle conformational differences.
      A 2024 study resolved such a discrepancy by identifying a rotameric equilibrium in solution that is absent in the crystal lattice .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.